3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Benzamide Formation: The final step involves the acylation of the amine group with 3-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, typically under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- 3-chloro-N-(2-((5-(p-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
Uniqueness
3-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with biological targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-chloro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-5-7-14(8-6-13)17-12-22-19(23-17)25-10-9-21-18(24)15-3-2-4-16(20)11-15/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNLOXBGBICQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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